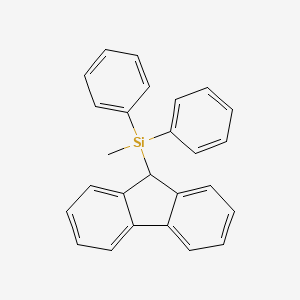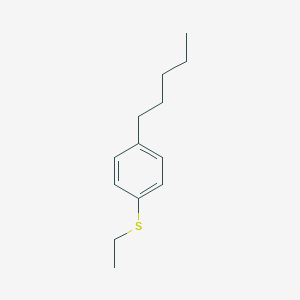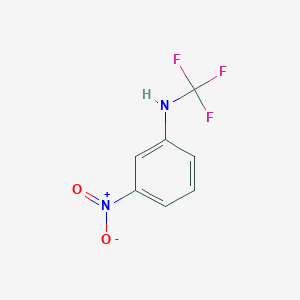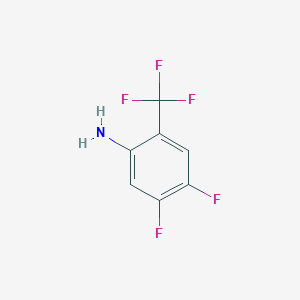
9-(Methyldiphenylsilyl)fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(Methyldiphenylsilyl)fluorene is an organosilicon compound that features a fluorene core substituted with a methyldiphenylsilyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Methyldiphenylsilyl)fluorene typically involves the reaction of fluorene with methyldiphenylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where a platinum-based catalyst is used to facilitate the addition of the silane to the fluorene. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification steps, such as distillation or recrystallization, are necessary to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form silanol derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the silane group to a silane hydride.
Substitution: The compound can participate in substitution reactions where the methyldiphenylsilyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, organometallic reagents; conditions vary depending on the specific substitution reaction.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Silane hydrides.
Substitution: Various substituted fluorenes depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored as a lead compound for the development of novel therapeutics targeting specific diseases.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
作用机制
The mechanism by which 9-(Methyldiphenylsilyl)fluorene exerts its effects is primarily related to its ability to interact with various molecular targets through its silane group. The compound can form stable complexes with metal ions, which can be exploited in catalysis and sensing applications. Additionally, its fluorescent properties make it useful in imaging applications, where it can bind to specific biomolecules and emit light upon excitation.
相似化合物的比较
9-Silafluorene: Similar in structure but with a silicon atom directly bonded to the fluorene core.
9-Germafluorene: Contains a germanium atom instead of silicon.
9-(Phenylethynyl)fluorene: Features an ethynyl group instead of a silane group.
Uniqueness: 9-(Methyldiphenylsilyl)fluorene is unique due to the presence of the methyldiphenylsilyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with metal ions or other molecules are required. Its combination of fluorescence and organosilicon chemistry also sets it apart from other similar compounds.
属性
IUPAC Name |
9H-fluoren-9-yl-methyl-diphenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Si/c1-27(20-12-4-2-5-13-20,21-14-6-3-7-15-21)26-24-18-10-8-16-22(24)23-17-9-11-19-25(23)26/h2-19,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFWMZKAQQMTOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1C2=CC=CC=C2C3=CC=CC=C13)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(4-methoxybenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B6325715.png)





